molecular formula C16H12FN3O3 B2497516 5-(4-fluorophenyl)-N-(6-methoxypyridin-3-yl)-1,3-oxazole-2-carboxamide CAS No. 1798443-26-1

5-(4-fluorophenyl)-N-(6-methoxypyridin-3-yl)-1,3-oxazole-2-carboxamide

Cat. No.: B2497516
CAS No.: 1798443-26-1
M. Wt: 313.288
InChI Key: YLYYJNOOGVRWJF-UHFFFAOYSA-N
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Description

5-(4-Fluorophenyl)-N-(6-methoxypyridin-3-yl)-1,3-oxazole-2-carboxamide is a chemical compound of significant interest in biomedical research, particularly in the fields of oncology and neurology. Its core structure is based on the 1,3-oxazole scaffold, a heterocycle recognized for its diverse pharmacological potential . Research into analogous 1,3-oxazole compounds has demonstrated their promise as agents for the treatment of cancer, positioning this compound as a valuable candidate for anti-cancer drug discovery and mechanism of action studies . Furthermore, structurally related isoxazole-carboxamide derivatives have been identified as potent modulators of ionotropic glutamate receptors in the central nervous system . Specifically, such compounds can act as negative allosteric modulators of AMPA (α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid) receptors, which are critically implicated in nociceptive transmission and chronic inflammatory pain pathways . These derivatives exhibit a dual mechanism by prolonging receptor deactivation and accelerating desensitization, thereby reducing excessive excitatory signaling without completely blocking physiological function. This makes them promising templates for developing non-opioid, non-NSAID analgesic agents . Presented for research applications only, this compound is suited for hit-to-lead optimization, target validation, and biochemical screening. Researchers can utilize it to explore its specific binding affinity, efficacy, and selectivity profile in various disease models. This product is For Research Use Only. It is not intended for diagnostic or therapeutic procedures in humans or animals.

Properties

IUPAC Name

5-(4-fluorophenyl)-N-(6-methoxypyridin-3-yl)-1,3-oxazole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12FN3O3/c1-22-14-7-6-12(8-18-14)20-15(21)16-19-9-13(23-16)10-2-4-11(17)5-3-10/h2-9H,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLYYJNOOGVRWJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=C(C=C1)NC(=O)C2=NC=C(O2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-fluorophenyl)-N-(6-methoxypyridin-3-yl)-1,3-oxazole-2-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the oxazole ring: This can be achieved through the cyclization of an appropriate precursor, such as an α-haloketone with an amide.

    Introduction of the fluorophenyl group: This step often involves a nucleophilic aromatic substitution reaction where a fluorobenzene derivative is introduced.

    Attachment of the methoxypyridinyl group: This can be done through a coupling reaction, such as a Suzuki or Heck coupling, using a methoxypyridine derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput screening for reaction conditions, catalysts, and solvents that maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

5-(4-fluorophenyl)-N-(6-methoxypyridin-3-yl)-1,3-oxazole-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, especially under basic conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide or other strong bases in polar aprotic solvents.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Introduction of various nucleophiles such as amines or thiols.

Scientific Research Applications

5-(4-fluorophenyl)-N-(6-methoxypyridin-3-yl)-1,3-oxazole-2-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive molecule in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 5-(4-fluorophenyl)-N-(6-methoxypyridin-3-yl)-1,3-oxazole-2-carboxamide involves its interaction with specific molecular targets. The fluorophenyl group can enhance binding affinity to certain proteins or enzymes, while the methoxypyridinyl group may contribute to the compound’s overall stability and solubility. The oxazole ring is often involved in hydrogen bonding and other interactions that stabilize the compound’s binding to its target.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the structural and functional uniqueness of 5-(4-fluorophenyl)-N-(6-methoxypyridin-3-yl)-1,3-oxazole-2-carboxamide, we compare it with three analogues from the literature:

Structural Analogues and Their Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Key Differences vs. Target Compound
Target Compound C₁₆H₁₁FN₂O₃ 298.27 6-Methoxypyridin-3-yl, 4-fluorophenyl Reference compound
BE45597 C₁₇H₉F₅N₂O₂ 368.26 4-Fluoro-3-(trifluoromethyl)phenyl Trifluoromethyl group increases lipophilicity
22f (Sulfonamide Methoxypyridine Derivative) C₂₉H₂₃F₂N₅O₅S 583.59 Quinoline, sulfonamide, 6-methoxypyridine Bulky quinoline-sulfonamide scaffold
Sarizotan Hydrochloride C₂₂H₂₁FN₂O·HCl 384.90 Benzopyran, 4-fluorophenylpyridine Macrocyclic structure with basic amine

Key Observations:

  • BE45597 (N-[4-Fluoro-3-(trifluoromethyl)phenyl]-5-(4-fluorophenyl)-1,3-oxazole-2-carboxamide):
    • The trifluoromethyl group enhances metabolic stability but reduces aqueous solubility compared to the target compound’s methoxy group .
    • Both compounds share the 5-(4-fluorophenyl)-1,3-oxazole-2-carboxamide core, but BE45597’s trifluoromethylphenyl substituent may confer stronger hydrophobic interactions in target binding.
  • Compound 22f (Sulfonamide Methoxypyridine Derivative): Retains the 6-methoxypyridin-3-yl group but incorporates a sulfonamide-linked quinoline system.
  • Sarizotan Hydrochloride: Shares a 5-(4-fluorophenyl)pyridine motif but includes a benzopyran ring system.

Research Findings and Implications

  • Fluorine Substitution: The 4-fluorophenyl group is a common feature in analogues, contributing to enhanced binding via electronegative interactions and improved membrane permeability .
  • Methoxy vs. Trifluoromethyl Groups: Methoxy substituents (as in the target compound) balance solubility and metabolic stability, whereas trifluoromethyl groups (BE45597) prioritize lipophilicity and target affinity .
  • Structural Complexity: Bulky substituents (e.g., quinoline in 22f) may limit bioavailability, favoring simpler scaffolds like the target compound for CNS applications .

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